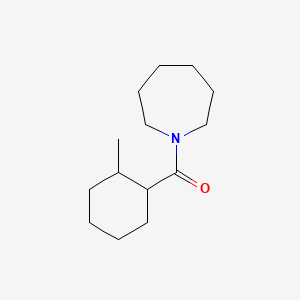
2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin, commonly known as 5-HT1A receptor agonist, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective agonist of the 5-HT1A receptor, which is a subtype of serotonin receptor found in the central and peripheral nervous systems. The compound has shown promising results in various scientific research studies, and its potential applications in the field of medicine are being explored.
Wirkmechanismus
The mechanism of action of 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin involves its binding to the 5-HT1A receptor, which is a G protein-coupled receptor. The binding of the compound to the receptor results in the activation of various intracellular signaling pathways, such as the adenylate cyclase pathway and the phospholipase C pathway. This leads to the modulation of neurotransmitter release and neuronal activity, resulting in the observed effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin include the modulation of neurotransmitter release, such as serotonin, dopamine, and noradrenaline. The compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. The compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin in lab experiments include its potency and selectivity for the 5-HT1A receptor, which allows for precise modulation of neuronal activity. The compound is also relatively stable and can be easily synthesized in the lab. However, the limitations of using the compound include its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin. One potential direction is the development of novel compounds that are more potent and selective for the 5-HT1A receptor. Another direction is the exploration of the compound's potential use in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's neuroprotective effects and to determine its long-term safety and efficacy.
Synthesemethoden
The synthesis of 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin involves the reaction of 2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol with 3-(propylthio)propyl bromide, followed by the reaction of the resulting product with thionyl chloride and 3-thienylmagnesium bromide. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and neuroprotective effects. The compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-[propyl(2-thiophen-3-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c1-2-10-20(11-8-15-9-12-22-14-15)17-6-7-18-16(13-17)4-3-5-19(18)21/h3-5,9,12,14,17,21H,2,6-8,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRKSVACMIQFDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CSC=C1)C2CCC3=C(C2)C=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907107 |
Source


|
| Record name | 6-{Propyl[2-(thiophen-3-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102121-00-6 |
Source


|
| Record name | N 0734 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102121006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-{Propyl[2-(thiophen-3-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)





![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1200641.png)
![3-methyl-N-[3-(2-pyridyl)-1-isoquinolyl]benzamidine](/img/structure/B1200642.png)
![4-[4-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B1200644.png)



